
tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, also known as TMQ, is a chemical compound used in scientific research. It is a quinoline derivative that has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA replication and protein synthesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.
Biochemical and Physiological Effects
tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate in lab experiments is its versatility. It can be used as a fluorescent probe, a photosensitizer, and a potential drug candidate. In addition, it is relatively easy to synthesize using standard laboratory techniques. However, one limitation of using tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.
Zukünftige Richtungen
There are many potential future directions for the research and development of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. One area of interest is the development of new drugs based on the structure of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. Another area of interest is the use of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate as a fluorescent probe for the detection of biomolecules in living cells. In addition, further research is needed to fully elucidate the mechanism of action of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate and its potential applications in the treatment of various diseases.
Synthesemethoden
Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound, followed by cyclization to form the quinoline ring. Both methods have been used successfully to synthesize tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C18H19NO8 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
tetramethyl 9a-methylquinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-18-8-6-7-9-19(18)13(17(23)27-5)11(15(21)25-3)10(14(20)24-2)12(18)16(22)26-4/h6-9H,1-5H3 |
InChI-Schlüssel |
MVLRFVJPKWICQX-UHFFFAOYSA-N |
SMILES |
CC12C=CC=CN1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC12C=CC=CN1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
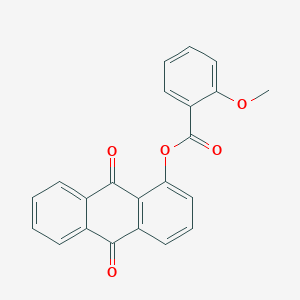

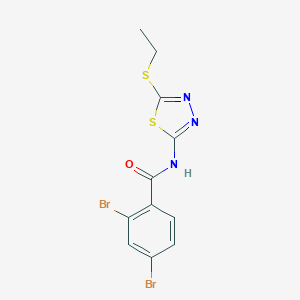
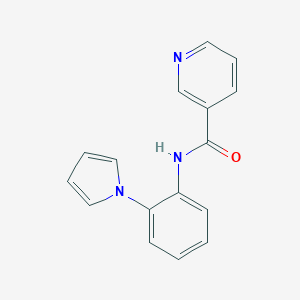

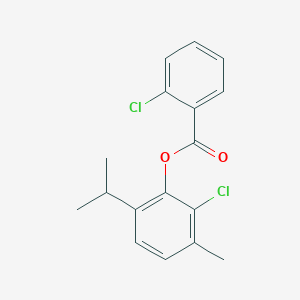
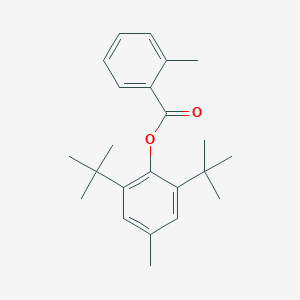
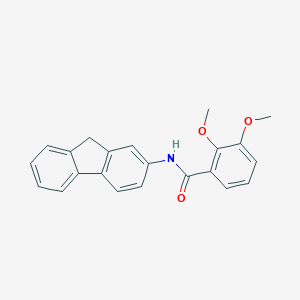
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)
